molecular formula C11H12N2O B13492984 5-(dimethylamino)-1H-indole-2-carbaldehyde

5-(dimethylamino)-1H-indole-2-carbaldehyde

Cat. No.: B13492984
M. Wt: 188.23 g/mol
InChI Key: PEMLJOCBIZQKNB-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1H-indole-2-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of a dimethylamino group and an aldehyde group in the indole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-(dimethylamino)-1H-indole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and oxidation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

5-(Dimethylamino)-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1-naphthalenesulfonic acid: Another compound with a dimethylamino group, known for its use in fluorescent labeling.

    N,N-Dimethylglycine: A compound with similar dimethylamino functionality, used in various biochemical applications.

Uniqueness

5-(Dimethylamino)-1H-indole-2-carbaldehyde is unique due to the combination of the indole ring, dimethylamino group, and aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

5-(Dimethylamino)-1H-indole-2-carbaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which features an indole ring, a dimethylamino group, and an aldehyde functional group, contributes to its diverse biological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol

The structure of this compound allows it to participate in various chemical reactions, including oxidation and reduction processes, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented through several studies.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)≤ 0.25
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

These results demonstrate that the compound possesses potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : It has been observed to cause accumulation of cells in the G2/M phase, indicating interference with cell cycle progression.
  • Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of p53 and its transcriptional targets such as p21 and Bax .

Case Studies

One notable study evaluated the compound's activity against MCF-7 breast cancer cells using the National Cancer Institute's protocols. The results indicated a significant reduction in cell viability at concentrations as low as 10510^{-5} M, suggesting strong anti-proliferative properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole structure can significantly affect biological activity. For instance:

  • Substitutions on the indole ring enhance activity against specific cancer types.
  • The presence of the dimethylamino group is crucial for interactions with biological macromolecules, facilitating hydrogen bonding and covalent interactions with nucleophilic sites .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(dimethylamino)-1H-indole-2-carbaldehyde

InChI

InChI=1S/C11H12N2O/c1-13(2)10-3-4-11-8(6-10)5-9(7-14)12-11/h3-7,12H,1-2H3

InChI Key

PEMLJOCBIZQKNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=C2)C=O

Origin of Product

United States

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